molecular formula C8H8N2O4 B14861795 2-Amino-6-(methoxycarbonyl)isonicotinic acid

2-Amino-6-(methoxycarbonyl)isonicotinic acid

Cat. No.: B14861795
M. Wt: 196.16 g/mol
InChI Key: GIOUFBLHEOKNML-UHFFFAOYSA-N
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Description

2-Amino-6-(methoxycarbonyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is a derivative of pyridine with an amino group at the 2-position and a methoxycarbonyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(methoxycarbonyl)isonicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with isonicotinic acid, which is commercially available.

    Esterification: The carboxylic acid group of isonicotinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.

    Amination: The methyl ester is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-6-(methoxycarbonyl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-(methoxycarbonyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.

    Nicotinic Acid:

    Picolinic Acid: It has a carboxylic acid group at the 2-position.

Uniqueness

2-Amino-6-(methoxycarbonyl)isonicotinic acid is unique due to the presence of both an amino group and a methoxycarbonyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-amino-6-methoxycarbonylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H8N2O4/c1-14-8(13)5-2-4(7(11)12)3-6(9)10-5/h2-3H,1H3,(H2,9,10)(H,11,12)

InChI Key

GIOUFBLHEOKNML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)C(=O)O)N

Origin of Product

United States

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